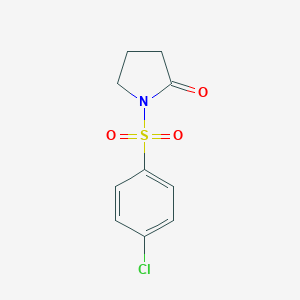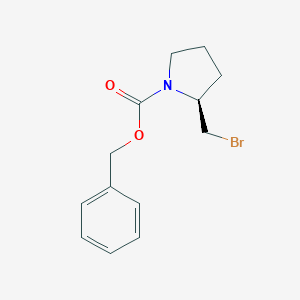
1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one
概要
説明
1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one, commonly known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. CPSP is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
作用機序
The mechanism of action of CPSP is not fully understood, but it is believed to act as a sodium channel blocker, which can reduce the excitability of neurons and prevent the spread of seizures. CPSP has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which can contribute to its anti-inflammatory properties.
生化学的および生理学的効果
CPSP has been shown to have a range of biochemical and physiological effects, including reducing the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPSP has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
実験室実験の利点と制限
One of the main advantages of CPSP is its relatively simple synthesis method, which allows for large-scale production of the compound. CPSP also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of CPSP is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for research on CPSP. One area of research is the development of new drugs based on the structure of CPSP. Another area of research is the investigation of the mechanism of action of CPSP, which could lead to a better understanding of its potential applications in medicine. Additionally, CPSP could be studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers.
科学的研究の応用
CPSP has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. CPSP has also been studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers.
特性
CAS番号 |
73096-15-8 |
|---|---|
製品名 |
1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one |
分子式 |
C10H10ClNO3S |
分子量 |
259.71 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3S/c11-8-3-5-9(6-4-8)16(14,15)12-7-1-2-10(12)13/h3-6H,1-2,7H2 |
InChIキー |
MNKFPWSNHAGXGA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)






![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)





